(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-
Description
The compound (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione (hereafter referred to as Compound A) is a structurally complex benzodiazepine derivative. Key features include:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A protective moiety widely used in peptide synthesis to shield amine functionalities during solid-phase synthesis .
- Stereochemistry: The (2S,11aS) configuration ensures specific spatial orientation, critical for interactions in chiral environments.
- Physical state: Solid, stored at 4°C for stability, and commercially available in 100 mg ($104.00) and 250 mg ($207.00) quantities .
This compound likely serves as a specialized intermediate in pharmaceutical or biochemical research, leveraging its Fmoc group for stepwise synthesis of peptidomimetics or targeted drug candidates.
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[(6aS,8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid |
InChI |
InChI=1S/C29H29N3O4/c33-28(34)17-32-16-21-13-20(15-31(21)14-19-7-1-6-12-27(19)32)30-29(35)36-18-26-24-10-4-2-8-22(24)23-9-3-5-11-25(23)26/h1-12,20-21,26H,13-18H2,(H,30,35)(H,33,34)/t20-,21-/m0/s1 |
InChI Key |
BVCYTUCKGSIWDF-SFTDATJTSA-N |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1CN(C3=CC=CC=C3C2)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1C(CN2C1CN(C3=CC=CC=C3C2)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, often involving rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Fmoc Group Removal
The fluorenylmethyloxycarbonyl (Fmoc) group undergoes acid-catalyzed cleavage (e.g., TFA in DCM) to release the amino group for further functionalization.
Mechanism :
-
Protonation of the carbonyl oxygen destabilizes the Fmoc group.
-
Fragmentation releases the amino group and generates dibenzofulvene as a byproduct.
Amino Group Functionalization
The 2-amino group participates in alkylation or acylation reactions, enabling conjugation with other molecules (e.g., in drug development):
Example :
(R-X = alkylating agent)
Carboxymethyl Ester Hydrolysis
The 10-carboxymethyl group undergoes base-catalyzed hydrolysis (e.g., NaOH, H₂O) to generate a carboxylic acid, useful for peptide synthesis .
Mechanism :
-
Nucleophilic attack by hydroxide on the ester carbonyl.
-
Tetrahedral intermediate formation and cleavage to yield carboxylate.
Functional Group Reactivity
The compound’s reactivity stems from its three functional groups :
-
Fmoc-protected amino group (position 2):
-
Selective deprotection under acidic conditions.
-
-
Amino group (position 10):
-
Carboxymethyl ester (position 10):
| Functional Group | Reaction Type | Key Applications |
|---|---|---|
| Fmoc-amino (C2) | Acidic cleavage | Peptide synthesis, drug design |
| Amino (C10) | Alkylation/Acylation | Bioconjugation, therapeutic agents |
| Carboxymethyl ester (C10) | Hydrolysis | Analytical chemistry, chromatography |
Bioconjugation
The amino and carboxymethyl groups enable site-specific attachment to biomolecules, enhancing therapeutic specificity .
Drug Development
Reactivity of the amino and carboxymethyl groups facilitates the design of neurological disorder therapies via targeted modifications .
Research Findings and Challenges
-
Stereochemical Control : The (2S,11aS) configuration is critical for biological activity but requires rigorous optimization during synthesis .
-
Metabolic Stability : Derivatives with methyl groups at positions 3/11a show reduced metabolic hydroxylation, improving pharmacokinetic profiles .
-
Yield Limitations : Cyclodehydration steps often yield moderate products (30–60%), necessitating purification .
This compound’s versatile reactivity profile makes it a valuable tool in medicinal chemistry, particularly for targeting neurological pathways and developing conjugated therapeutics .
Scientific Research Applications
(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione, also known as this compound5,11-DIONE, is a chemical compound with the molecular formula C29H25N3O6 and a molecular weight of 511.53 . It is also identified by the CAS number 182624-46-0 . This compound is widely utilized in various research applications, primarily due to its unique structure and properties .
Applications
This chemical is particularly useful in the design of bioactive peptides, which facilitates the development of therapeutics with enhanced efficacy and specificity . The applications of this compound5,11-dione are diverse and include:
- Peptide Synthesis: It acts as a protective group in solid-phase peptide synthesis, enabling selective modification of amino acids without affecting the overall structure .
- Drug Development: Its unique structure makes it a valuable building block in the design of novel pharmaceuticals, especially for compounds targeting neurological disorders .
- Bioconjugation: The compound can be used in bioconjugation processes, facilitating the attachment of biomolecules to therapeutic agents, enhancing their efficacy and specificity .
- Research in Neuroscience: It is utilized in studies related to neurotransmitter systems, aiding researchers in understanding complex brain functions and developing potential treatments .
- Analytical Chemistry: It is beneficial in analytical applications, including chromatography, where it helps in the separation and identification of complex mixtures .
Mechanism of Action
The mechanism of action of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzodiazepine Scaffold
All compared compounds share the 1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione core, which provides a rigid bicyclic framework. Divergences arise in substituents and stereochemistry, influencing physicochemical properties and applications.
Substituent Variations and Their Implications
Table 1: Key Structural Differences and Properties
Stereochemical Considerations
Compound A’s (2S,11aS) configuration contrasts with the (11aS)-(+)-stereochemistry in , which could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).
Pharmacological Potential
- 10-Phenylmethyl analogue : Hydrophobicity aligns with profiles of antipsychotic benzodiazepines, though biological data are lacking.
Biological Activity
The compound (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione is a member of the pyrrolobenzodiazepine class. It is characterized by its complex structure and notable biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C29H25N3O6
- Molecular Weight : 511.53 g/mol
- CAS Number : 182624-46-0
The compound features a fluorene-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group that is widely used in peptide synthesis. Its unique structure allows it to interact with various biological targets.
Research indicates that this compound5,11-dione may modulate neurotransmitter systems. Its mechanism of action is believed to involve:
- GABAergic Modulation : Similar to traditional benzodiazepines, it likely interacts with GABA receptors to exert anxiolytic and antidepressant effects .
Pharmacological Studies
Several studies have investigated the pharmacological properties of related pyrrolobenzodiazepines:
- Anxiolytic Properties : A study evaluated the anxiolytic effects of related compounds in clinical trials. The results indicated that derivatives with modifications could enhance or diminish activity compared to the parent compound .
- Metabolism Studies : Investigations into the metabolism of these compounds revealed rapid hydroxylation at specific positions (3 and 11a), impacting their pharmacokinetics and efficacy .
- In Vitro Assays : Laboratory tests have demonstrated that this compound can alter receptor activity and influence neuronal excitability in vitro.
Applications in Drug Development
The unique structural features of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine make it a valuable candidate for drug development:
- Peptide Synthesis : It serves as a protective group in solid-phase peptide synthesis, allowing for selective modifications without altering the overall peptide structure .
- Neurological Disorders : The compound is being researched for its potential in developing therapeutics targeting neurological disorders due to its ability to modulate neurotransmitter systems .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | Lacks Fmoc protection; simpler structure | Known for its anxiolytic properties |
| 4-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | Different ring structure; no carboxymethyl group | Exhibits different pharmacological profiles |
| 3-(N-Fmoc-amino)pyrrolidine hydrochloride | Contains Fmoc but lacks benzodiazepine core | Used primarily in peptide synthesis |
This table highlights the unique structural and functional features of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine compared to related compounds.
Q & A
Q. Example from :
- Crystallographic data for 2-hydroxy-10-phenacylpyrrolo-benzodiazepine-dione revealed a triclinic space group, with bond lengths (e.g., C=O at 1.21 Å) confirming the lactam structure .
What strategies are employed to evaluate the bioactivity of pyrrolo-benzodiazepine derivatives in neurological models?
Q. Pharmacological Application
- In Vivo Models : references anticonvulsant activity testing in rodent models, with dose-dependent seizure suppression (e.g., ED values) .
- In Silico Studies : Molecular docking (e.g., GABA receptor binding) predicts interactions. QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with potency .
- Toxicity Profiling : Acute toxicity (e.g., LD >1 g/kg in mice) is assessed via intraperitoneal administration () .
Q. Mitigation Strategies :
- Replicate studies under identical conditions.
- Validate purity (>95% by HPLC) and stereochemistry before testing.
What advanced techniques are recommended for characterizing the solid-state properties of pyrrolo-benzodiazepine derivatives?
Q. Material Science Focus
- Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., Fmoc cleavage at ~200°C).
- Powder X-ray Diffraction (PXRD) : Differentiates polymorphs. ’s monoclinic crystal system for 10-allyl derivatives highlights packing efficiency .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation (e.g., hydrate formation in carboxymethyl analogs).
How can computational methods guide the design of novel pyrrolo-benzodiazepine analogs with improved pharmacokinetics?
Q. Methodological Integration
- DFT Calculations : Predict stability of the fused ring system (e.g., HOMO-LUMO gaps ~4.5 eV in derivatives) .
- ADMET Prediction : Tools like SwissADME evaluate logP (optimal ~2.5) and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate binding kinetics to targets like serotonin receptors () .
What are the challenges in scaling up the synthesis of (2S,11aS)-configured derivatives for preclinical studies?
Q. Process Chemistry Considerations
- Reaction Scalability : Grignard reactions () require strict temperature control to avoid exothermic runaway. Use flow chemistry for safer scale-up .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >100 g batches.
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
